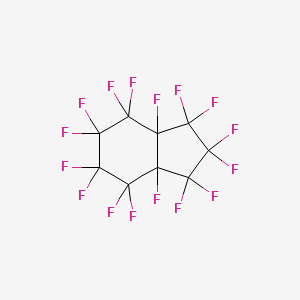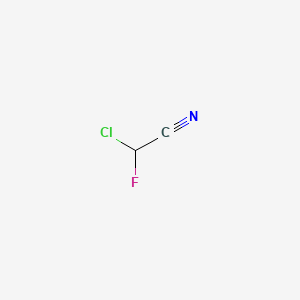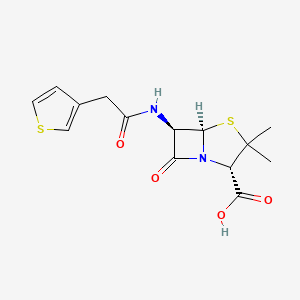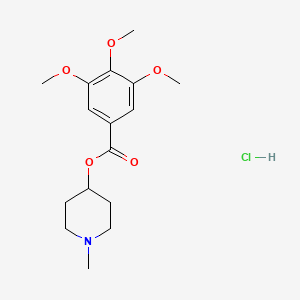
trans-Perfluorobicyclo(4,3.0)nonan
Übersicht
Beschreibung
Perfluoroperhydroindane is a fluorinated hydrocarbon compound with the molecular formula C9F16 and a molar mass of 412.07 g/mol. It is a colorless liquid with a boiling point of 117.8°C and a melting point of -4°C. This compound is known for its high density (1.884 g/ml) and low vapor pressure (2.4 kPa).
Wissenschaftliche Forschungsanwendungen
Perfluoroperhydroindane has several scientific research applications across various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in fluorination reactions.
Biology: The compound is utilized in the study of lipid membranes and as a contrast agent in imaging techniques.
Medicine: Perfluoroperhydroindane is explored for its potential use in medical imaging and drug delivery systems.
Industry: It is employed in the production of specialty lubricants and as a component in fire-resistant materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluoroperhydroindane can be synthesized through the fluorination of indane using various fluorinating agents such as elemental fluorine (F2), cobalt trifluoride (CoF3), or silver(I) fluoride (AgF). The reaction typically involves high temperatures and controlled conditions to ensure complete fluorination.
Industrial Production Methods: In an industrial setting, the production of perfluoroperhydroindane involves large-scale fluorination reactors where indane is continuously fed with fluorinating agents under high pressure and temperature. The process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Perfluoroperhydroindane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Perfluoroperhydroindane can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The major product of oxidation is perfluoropropionic acid.
Reduction: The reduction of perfluoroperhydroindane can yield perfluorocyclopropane derivatives.
Substitution: Substitution reactions can produce various perfluoroalkylated compounds depending on the nucleophile used.
Wirkmechanismus
The mechanism by which perfluoroperhydroindane exerts its effects involves its interaction with molecular targets and pathways. In medical imaging, it acts as a contrast agent by enhancing the contrast of specific tissues or organs. The compound's fluorinated structure allows it to interact with biological molecules, providing detailed images.
Vergleich Mit ähnlichen Verbindungen
Perfluorodecalin
Perfluoromethylcyclohexane
Perfluorotetrahydrofuran
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-hexadecafluoroindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F16/c10-1-2(11,4(14,15)7(20,21)3(1,12)13)6(18,19)9(24,25)8(22,23)5(1,16)17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQOEOVORMKOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C1(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871466 | |
| Record name | 1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-Hexadecafluorooctahydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-80-1, 75240-06-1, 75262-87-2 | |
| Record name | Perfluorooctahydroindene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Perfluorobicyclo(4,3.0)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075240061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Perfluorobicyclo(4.3.0)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075262872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-Hexadecafluorooctahydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1655422.png)

![5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B1655425.png)
![3,5-Diiodo-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1655426.png)


![2-Spiro[3.3]heptan-2-ylethanol](/img/structure/B1655430.png)

